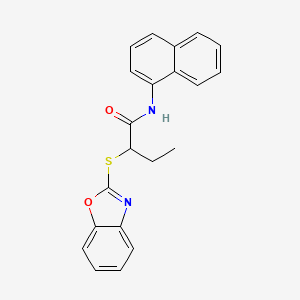![molecular formula C21H30N2O3S B10884370 1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B10884370.png)
1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Piperazine Ring Formation: The final step involves the formation of the piperazine ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic or biological outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(2-Adamantyl)piperazine: Lacks the sulfonyl and methoxyphenyl groups.
4-[(4-Methoxyphenyl)sulfonyl]piperazine: Lacks the adamantyl group.
1-(2-Adamantyl)-4-phenylpiperazine: Lacks the sulfonyl and methoxy groups.
Uniqueness
1-(2-Adamantyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is unique due to the presence of both the adamantyl and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H30N2O3S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(2-adamantyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
InChI |
InChI=1S/C21H30N2O3S/c1-26-19-2-4-20(5-3-19)27(24,25)23-8-6-22(7-9-23)21-17-11-15-10-16(13-17)14-18(21)12-15/h2-5,15-18,21H,6-14H2,1H3 |
InChI Key |
TYSAYJUMHQYUDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
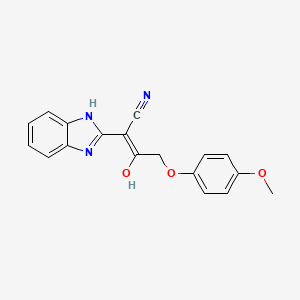
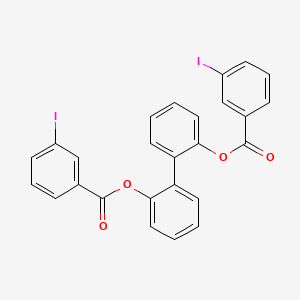
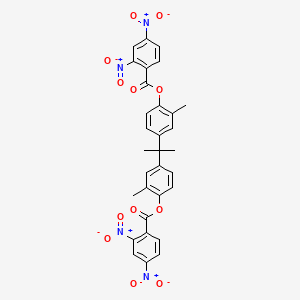
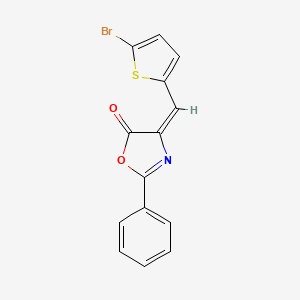
![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)
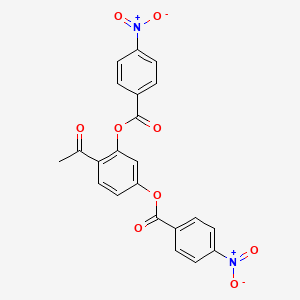
![(3,4-Dimethoxyphenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B10884332.png)
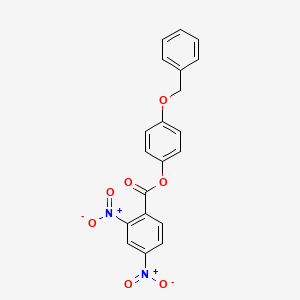
![{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
